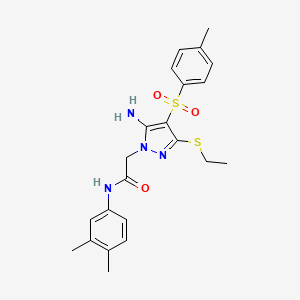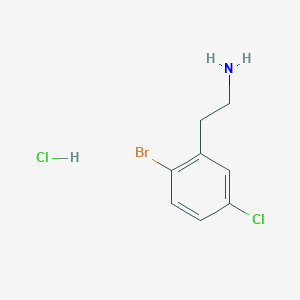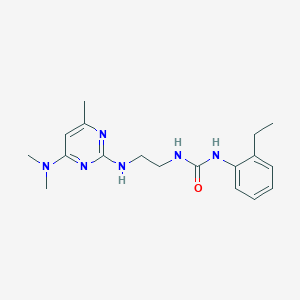![molecular formula C15H16F2N4O2 B3020179 1-(2,6-Difluorophenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea CAS No. 1798029-30-7](/img/structure/B3020179.png)
1-(2,6-Difluorophenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(2,6-Difluorophenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea is a chemically synthesized molecule that appears to be designed for potential pharmacological applications. Although the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer some aspects of the target molecule.
Synthesis Analysis
The synthesis of related compounds, such as those described in the provided papers, typically involves multicomponent reactions that are efficient and environmentally friendly. For instance, the first paper discusses the use of urea as an organo-catalyst in the synthesis of diverse functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles . This suggests that a similar approach could be employed for the synthesis of the target compound, utilizing a multicomponent reaction involving a difluorophenyl moiety, a methylated pyrazole, and an isocyanate to form the urea linkage under mild conditions.
Molecular Structure Analysis
The molecular structure of the target compound includes several functional groups and heterocyclic components, such as the difluorophenyl ring and the tetrahydropyrano[4,3-c]pyrazole moiety. These structural features are likely to influence the compound's chemical behavior and interaction with biological targets. The presence of fluorine atoms can significantly affect the molecule's lipophilicity and metabolic stability .
Chemical Reactions Analysis
While the specific chemical reactions of the target compound are not detailed in the provided papers, the general reactivity of urea derivatives can be anticipated. Ureas are known to engage in hydrogen bonding due to the presence of the -NH group, which could be relevant in the interaction with biological targets such as enzymes. The pyrazole ring is a common motif in drug design, often involved in key interactions with target proteins .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can vary widely depending on their substitution patterns. The papers suggest that the solubility of such compounds in water can range from moderate to low, which is an important consideration for their potential use as pharmaceuticals . The presence of the difluorophenyl group could enhance the compound's metabolic stability and potentially its ability to cross biological membranes, given the lipophilic nature of fluorinated compounds.
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N4O2/c1-21-13-5-6-23-8-9(13)12(20-21)7-18-15(22)19-14-10(16)3-2-4-11(14)17/h2-4H,5-8H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJBHVYVBKRKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[2-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide](/img/structure/B3020097.png)
![2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B3020098.png)
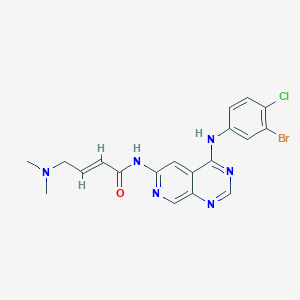
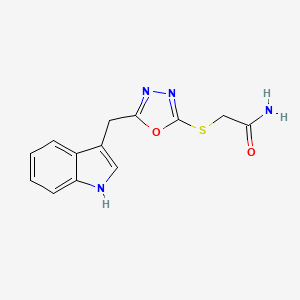
![2-Chloro-N-[(3,5-dimethylphenyl)methyl]-N-(2-methylsulfinylpropyl)acetamide](/img/structure/B3020102.png)

![N-(5-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B3020105.png)


